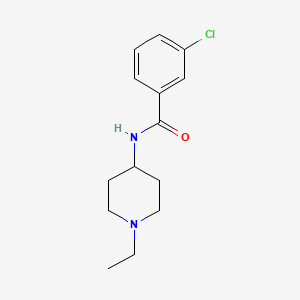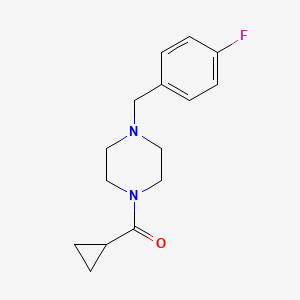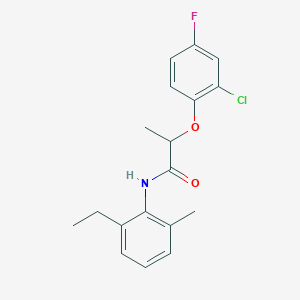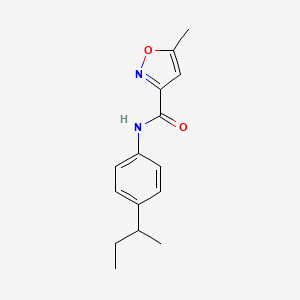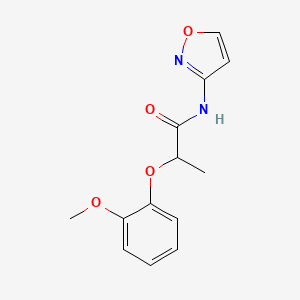
N-3-isoxazolyl-2-(2-methoxyphenoxy)propanamide
Übersicht
Beschreibung
N-3-isoxazolyl-2-(2-methoxyphenoxy)propanamide, also known as ML351, is a small molecule inhibitor that has been developed for use in scientific research. It is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. ML351 has been shown to have potential applications in the treatment of neurological disorders such as schizophrenia and Huntington's disease.
Wirkmechanismus
N-3-isoxazolyl-2-(2-methoxyphenoxy)propanamide is a selective inhibitor of PDE10A, which is involved in the regulation of intracellular signaling pathways. By inhibiting the activity of PDE10A, this compound increases the levels of cyclic nucleotides such as cAMP and cGMP, which play important roles in the regulation of neuronal function. This leads to improved cognitive function and reduced motor deficits in animal models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. These include increased levels of cyclic nucleotides such as cAMP and cGMP, improved cognitive function, and reduced motor deficits. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors.
Vorteile Und Einschränkungen Für Laborexperimente
N-3-isoxazolyl-2-(2-methoxyphenoxy)propanamide has several advantages for use in lab experiments. It is a highly selective inhibitor of PDE10A, which allows for precise targeting of this enzyme in cellular and animal models. Additionally, this compound has been shown to have good pharmacokinetic properties and is well-tolerated in animal models. However, there are also some limitations to the use of this compound in lab experiments. These include the need for specialized equipment and expertise for synthesis and handling of the compound, as well as the need for appropriate controls and validation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-3-isoxazolyl-2-(2-methoxyphenoxy)propanamide. One area of focus is the development of improved formulations and delivery methods for the compound, which could improve its efficacy and reduce potential side effects. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in different animal models and clinical populations. Finally, there is a need for further investigation into the mechanisms of action of this compound and its potential applications in other neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-3-isoxazolyl-2-(2-methoxyphenoxy)propanamide has been shown to have potential applications in the treatment of neurological disorders such as schizophrenia and Huntington's disease. In preclinical studies, this compound has been shown to improve cognitive function and reduce motor deficits in animal models of these diseases. Additionally, this compound has been shown to have potential applications in the treatment of other disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-(1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-9(13(16)14-12-7-8-18-15-12)19-11-6-4-3-5-10(11)17-2/h3-9H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYABZJZCIVNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC=C1)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B4432277.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4432285.png)
![2-(4-bromophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4432287.png)
![1-[2-(2-methylphenoxy)propanoyl]piperidine](/img/structure/B4432288.png)
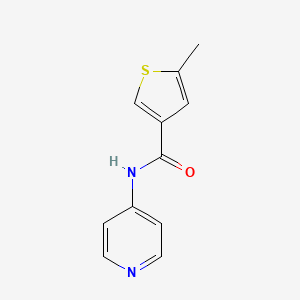
![2-chloro-6-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4432297.png)
![5-chloro-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4432301.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4432307.png)
